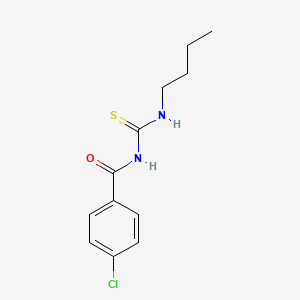

N-(butylcarbamothioyl)-4-chlorobenzamide

Description

N-(Butylcarbamothioyl)-4-chlorobenzamide is a thiourea derivative featuring a 4-chlorobenzamide core substituted with a butylcarbamothioyl group. This compound belongs to a class of molecules where structural modifications, such as alkyl chain length and aromatic substituents, significantly influence physicochemical and biological properties. Synthesized via nucleophilic substitution reactions, such as the Schotten-Baumann method, it shares synthetic pathways with analogs like N-(allylcarbamothioyl)-4-chlorobenzamide .

Properties

IUPAC Name |

N-(butylcarbamothioyl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2OS/c1-2-3-8-14-12(17)15-11(16)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYHLSGILDJCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butylcarbamothioyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with butyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques such as column chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(butylcarbamothioyl)-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, room temperature.

Reduction: Sodium borohydride, methanol, room temperature.

Substitution: Amine or thiol, ethanol, reflux conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.

Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-(butylcarbamothioyl)-4-chlorobenzamide involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of Cryptococcus neoformans, leading to cell death . The compound also interferes with the synthesis of essential biomolecules, thereby inhibiting cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(butylcarbamothioyl)-4-chlorobenzamide with structurally related 4-chlorobenzamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Physicochemical Properties

- Melting Points : Z-4b exhibits a broad melting range (183–249°C), likely due to crystalline polymorphism, while simpler analogs like N-(3-benzyl-5-hydroxyphenyl)-4-chlorobenzamide () show narrower ranges (191.6–192.8°C), reflecting structural rigidity .

- Spectral Signatures : Thiourea derivatives (e.g., N-(allylcarbamothioyl)-4-chlorobenzamide) show distinct IR stretches for C=S (~1200 cm⁻¹), absent in amide-only analogs .

Key Differences and Trends

Substituent Effects: Alkyl Chains: Butyl groups may improve lipophilicity and membrane permeability compared to allyl or aminoethyl groups.

Synthetic Efficiency : Bulky substituents (e.g., isobenzofurooxazol in Z-4b) correlate with higher yields (63.4%) compared to fluorinated analogs, likely due to stabilized intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.